N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1H-pyrrol-1-yl substituent at the 4-position of the triazole ring and a 3-methylphenyl group at the 5-position. The 2-methylphenyl acetamide moiety further distinguishes its structure.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-8-7-10-18(14-16)21-24-25-22(27(21)26-12-5-6-13-26)29-15-20(28)23-19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLRNIPYMBLGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.50 g/mol. The compound features a triazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the triazole ring is crucial as it contributes significantly to the biological activity of the final product. Various synthetic routes have been explored, often utilizing methods such as cyclization and substitution reactions to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In studies involving derivatives of triazoles, compounds similar to this compound have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-(2-methylphenyl)... | E. coli | 16 |
| N-(2-methylphenyl)... | S. aureus | 17 |
Antioxidant Activity
The antioxidant properties of the compound were evaluated using assays such as DPPH radical scavenging activity. Preliminary results suggest that similar compounds exhibit considerable antioxidant effects, which may be attributed to their ability to donate electrons and neutralize free radicals .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 90 |
| Compound A | 85 |
| N-(2-methylphenyl)... | 82 |
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Antimicrobial Study : A study published in MDPI assessed various triazole derivatives for their antibacterial activity against clinical isolates. The results indicated that certain modifications on the triazole ring enhanced activity against resistant strains .
- Antioxidant Evaluation : Research highlighted the antioxidant potential of similar compounds using in vitro assays, demonstrating that structural variations could significantly impact efficacy .
Scientific Research Applications
N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the same chemical class. For instance, derivatives containing triazole and pyrrole structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A related compound was tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) using the MTT assay. Results indicated good cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM for cancerous cells while showing low toxicity on normal cells (IC50 > 100 µM) .
Anti-inflammatory Potential
Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties through in silico molecular docking studies. These studies suggest that such compounds may act as inhibitors of key enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
Research Insight:
The docking studies indicated a strong binding affinity of the compound to the active site of 5-LOX, suggesting a potential role as an anti-inflammatory agent .
Antimicrobial Activity
The sulfanyl-acetamide linkage in compounds like this compound may enhance antimicrobial activity due to the presence of both triazole and pyrrole rings known for their bioactive properties.
Experimental Findings:
Studies have shown that similar triazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains .
Comparison with Similar Compounds
Key Observations :
- Acetamide Substituents : The 2-methylphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in -chlorophenyl in ), affecting lipophilicity and metabolic stability.
Physicochemical Properties
Comparative spectral and analytical data highlight substituent-driven differences:
- IR Spectroscopy : The target compound’s pyrrole ring (C=C/C-N stretching ~1606–1287 cm⁻¹) contrasts with naphthalenyloxy (C-O stretch at 1136 cm⁻¹ in ) or methylsulfanyl (C-S stretch ~700 cm⁻¹) groups in analogs .
- Mass Spectrometry : HRMS data for the target compound (if available) would differ from analogs like 6m ([M + H]+ 393.1118), where the naphthalenyloxy group increases molecular weight .
Research Findings and Implications
Heteroaromatic rings (pyrrole vs. furan in ) influence π-stacking and hydrogen bonding, critical for target engagement .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (alkylation/KOH) or (reflux with pyridine/zeolite), though yields may vary with substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
